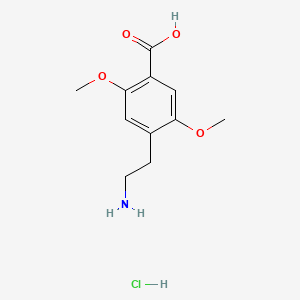
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO4·HCl It is a derivative of benzoic acid, featuring an aminoethyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzoic acid.
Introduction of Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 2,5-dimethoxybenzoic acid with ethylenediamine under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzoic acid hydrochloride: Lacks the methoxy groups, which may result in different chemical and biological properties.
2,5-Dimethoxybenzoic acid:
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxylic acid group, leading to different chemical behavior and applications.
Uniqueness
4-(2-Aminoethyl)-2,5-dimethoxybenzoic acid hydrochloride is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C11H16ClNO4 |
|---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,5-dimethoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-6-8(11(13)14)10(16-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H |
InChI Key |
KXRIRPCTYGKHFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















